molecular formula C21H16N4O2 B12556542 4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide CAS No. 148321-04-4

4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide

Cat. No.: B12556542
CAS No.: 148321-04-4
M. Wt: 356.4 g/mol
InChI Key: MFHYGDLOERSGIF-UHFFFAOYSA-N
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Description

4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Properties

CAS No.

148321-04-4

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

4-(4-oxo-2-phenylquinazolin-3-yl)benzohydrazide

InChI

InChI=1S/C21H16N4O2/c22-24-20(26)15-10-12-16(13-11-15)25-19(14-6-2-1-3-7-14)23-18-9-5-4-8-17(18)21(25)27/h1-13H,22H2,(H,24,26)

InChI Key

MFHYGDLOERSGIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)NN

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-phenylquinazolin-4(3H)-one, which is then reacted with hydrazine hydrate to form the hydrazide derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Research has shown its potential as an antibacterial and anticancer agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes critical for cell wall synthesis . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide can be compared with other quinazolinone derivatives, such as:

    2-Phenylquinazolin-4(3H)-one: A precursor in the synthesis of the target compound.

    3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one: Known for its antibacterial activity.

    6-Methyl-3-(1-(4-oxo-2-phenylquinazolin-3(4H)-ylimino)ethyl)-2H-pyran-2,4(3H)-dione: Another derivative with potential biological activities. The uniqueness of 4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide lies in its specific hydrazide moiety, which can confer distinct biological properties and reactivity compared to other quinazolinone derivatives.

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